4-[6,13,15-trioxo-9-[(E)-2-phenylethenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid
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Overview
Description
4-[6,13,15-trioxo-9-[(E)-2-phenylethenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid is a complex organic compound characterized by its unique pentacyclic structure. This compound features multiple functional groups, including ketones, thioethers, and a carboxylic acid, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6,13,15-trioxo-9-[(E)-2-phenylethenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid typically involves multi-step organic reactions. The process may start with the construction of the pentacyclic core through cyclization reactions, followed by the introduction of functional groups via selective oxidation, reduction, and substitution reactions. Common reagents used in these steps include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of such complex compounds often relies on advanced techniques like flow chemistry and automated synthesis. These methods allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[6,13,15-trioxo-9-[(E)-2-phenylethenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[6,13,15-trioxo-9-[(E)-2-phenylethenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[6,13,15-trioxo-9-[(E)-2-phenylethenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-[6,13,15-trioxo-9-[(E)-2-phenylethenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]pentanoic acid: A similar compound with an additional carbon in the side chain.
4-[6,13,15-trioxo-9-[(E)-2-phenylethenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid: A similar compound with one less carbon in the side chain.
Uniqueness
The uniqueness of 4-[6,13,15-trioxo-9-[(E)-2-phenylethenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid lies in its specific pentacyclic structure and the arrangement of functional groups. This configuration imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H24N2O5S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-[6,13,15-trioxo-9-[(E)-2-phenylethenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid |
InChI |
InChI=1S/C25H24N2O5S2/c28-16(29)7-4-10-27-23(30)18-14-11-15(19(18)24(27)31)20-17(14)13(9-8-12-5-2-1-3-6-12)21-22(33-20)26-25(32)34-21/h1-3,5-6,8-9,13-15,17-20H,4,7,10-11H2,(H,26,32)(H,28,29)/b9-8+ |
InChI Key |
UAJPZFQBOLUYDE-CMDGGOBGSA-N |
Isomeric SMILES |
C1C2C3C(C4=C(NC(=O)S4)SC3C1C5C2C(=O)N(C5=O)CCCC(=O)O)/C=C/C6=CC=CC=C6 |
Canonical SMILES |
C1C2C3C(C4=C(NC(=O)S4)SC3C1C5C2C(=O)N(C5=O)CCCC(=O)O)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
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